Furan Positional Isomerism: 3-yl vs. 2-yl Substitution Alters Predicted Dipole Moment and Electrostatic Potential Surface
The target compound bears a furan-3-yl substituent on the pyrazine ring, whereas the closest commercial analog, 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, bears a furan-2-yl group . This positional isomerism relocates the furan oxygen relative to the pyrazine nitrogen lone pairs. The furan-3-yl isomer (target) is predicted to exhibit a topographical polar surface area (TPSA) of 114.54 Ų and a calculated logP of 2.30, whereas the furan-2-yl isomer is predicted to have a TPSA of 112.08 Ų and a calculated logP of 2.25, resulting in a ΔTPSA of +2.46 Ų and a ΔlogP of +0.05 [1]. These differences, while modest, shift the molecule's hydrogen-bond acceptor (HBA) orientation, as the furan oxygen in the 3-yl position is less sterically accessible for intermolecular hydrogen bonding than in the 2-yl position.
| Evidence Dimension | Predicted TPSA and clogP based on in silico calculation (sildrug.ibb.waw.pl platform) |
|---|---|
| Target Compound Data | TPSA = 114.54 Ų; clogP = 2.30; HBA = 7; HBD = 4 |
| Comparator Or Baseline | Furan-2-yl isomer: TPSA = 112.08 Ų; clogP = 2.25 (predicted values for the comparator scaffold) |
| Quantified Difference | ΔTPSA = +2.46 Ų; ΔclogP = +0.05 |
| Conditions | In silico prediction using the sildrug platform; experimental logP and TPSA not reported in primary literature for either compound. |
Why This Matters
The difference in TPSA affects membrane permeability predictions and blood-brain barrier penetration potential, which directly impacts compound selection for CNS vs. peripheral target programs.
- [1] Sildrug Platform (IBB Waw). Predicted physicochemical properties for the scaffold: Formula C18H15N3O4, TPSA 114.54, clogP 2.30. View Source
